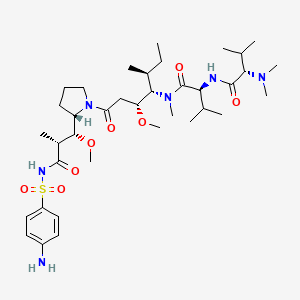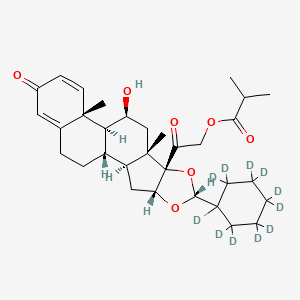
Ciclesonide-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciclesonide-d11 is a deuterium-labeled analog of ciclesonide, a glucocorticoid used primarily for the treatment of asthma and allergic rhinitis. The deuterium labeling is used to trace the pharmacokinetics and metabolic pathways of the compound in scientific research. Ciclesonide itself is a prodrug that is converted to its active form, desisobutyryl-ciclesonide, in the lungs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ciclesonide-d11 involves the incorporation of deuterium atoms into the ciclesonide molecule This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ciclesonide-d11, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as desisobutyryl-ciclesonide-d11. These metabolites are often studied to understand the pharmacokinetics and pharmacodynamics of the compound.
Wissenschaftliche Forschungsanwendungen
Ciclesonide-d11 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Helps in understanding the metabolic pathways and biological effects of ciclesonide.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of ciclesonide in the body.
Industry: Employed in the development of new formulations and delivery methods for ciclesonide-based medications.
Wirkmechanismus
Ciclesonide-d11 exerts its effects through its active metabolite, desisobutyryl-ciclesonide-d11. This metabolite has a high affinity for the glucocorticoid receptor, leading to anti-inflammatory effects. The mechanism involves the inhibition of leukocyte infiltration, interference with inflammatory mediators, and suppression of humoral immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexamethasone: Another glucocorticoid with similar anti-inflammatory properties.
Prednisone: A widely used glucocorticoid for various inflammatory conditions.
Fluticasone: Commonly used in inhalers for asthma and allergic rhinitis.
Uniqueness
Ciclesonide-d11 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways of ciclesonide is crucial.
Conclusion
This compound is a valuable compound in scientific research, offering insights into the pharmacokinetics and pharmacodynamics of ciclesonide. Its unique deuterium labeling makes it an essential tool in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C32H44O7 |
|---|---|
Molekulargewicht |
551.8 g/mol |
IUPAC-Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i5D2,6D2,7D2,8D2,9D2,19D |
InChI-Schlüssel |
LUKZNWIVRBCLON-VGDUJQPYSA-N |
Isomerische SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@@H]2O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@H]5[C@H](C[C@@]4([C@@]3(O2)C(=O)COC(=O)C(C)C)C)O)C)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


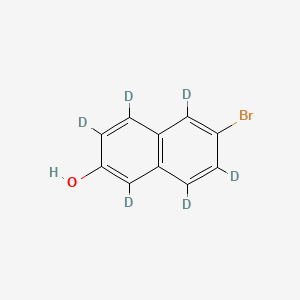
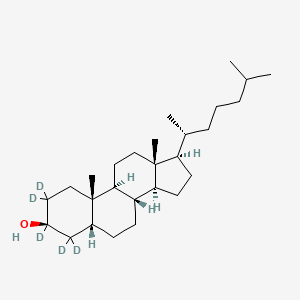
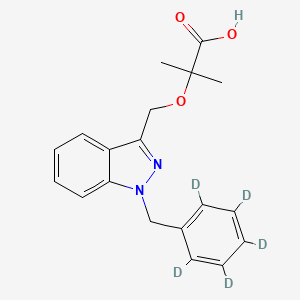
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
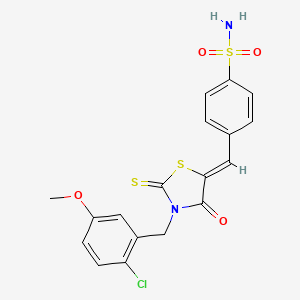



![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
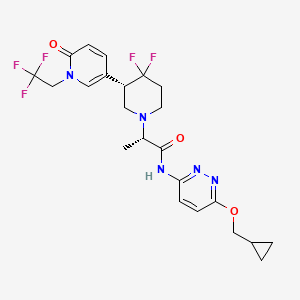
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
